molecular formula C21H19BrN6O3 B2602249 8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1845746-60-2

8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Katalognummer: B2602249
CAS-Nummer: 1845746-60-2
Molekulargewicht: 483.326
InChI-Schlüssel: BPYQOCSVRJWAQS-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:

  • Position 8: A (4-bromobenzylidene)hydrazine group, providing a planar, conjugated system with electron-withdrawing bromine.

Eigenschaften

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN6O3/c1-27-18-17(19(29)25-21(27)30)28(11-12-31-16-5-3-2-4-6-16)20(24-18)26-23-13-14-7-9-15(22)10-8-14/h2-10,13,17-18H,11-12H2,1H3,(H,24,26)(H,25,29,30)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBHKEMXAGOYMV-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H16BrN6O3C_{16}H_{16}BrN_{6}O_{3} with a molecular weight of approximately 340.34 g/mol . The compound features a tetrahydropurine structure, which is significant in various biological applications.

Antimicrobial Activity

Research has indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, derivatives containing the 4-bromophenyl moiety have shown efficacy against various bacterial strains. In a study focusing on hydrazone derivatives, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of hydrazone derivatives has been widely studied. Compounds with similar structural motifs have been found to inhibit poly(ADP-ribose) polymerase (PARP) activity, which plays a crucial role in DNA repair mechanisms in cancer cells. For instance, a related compound demonstrated an EC50 value of 0.3 nM against BRCA1 mutant breast cancer cells . This suggests that the target compound may also possess similar anticancer properties.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The hydrazone structure may interact with key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : Compounds with purine-like structures can intercalate into DNA or inhibit DNA synthesis, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some hydrazones are known to induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

A comprehensive review identified several case studies focusing on structurally related compounds:

  • Study on Antibacterial Activity : A series of hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications at the phenyl ring significantly influenced their antibacterial potency .
  • Anticancer Efficacy in Xenograft Models : In vivo studies showed that similar compounds effectively reduced tumor growth in xenograft models when administered orally or in combination with chemotherapeutic agents .

Data Table

PropertyValue
Molecular FormulaC16H16BrN6O3C_{16}H_{16}BrN_{6}O_{3}
Molecular Weight340.34 g/mol
Antimicrobial MIC20–40 µM against S. aureus
Anticancer EC500.3 nM against BRCA1 mutant cells
Mechanism of ActionEnzyme inhibition, DNA interaction

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7

The substituent at position 7 significantly influences solubility, bioavailability, and target binding. Comparisons include:

Compound Name Position 7 Substituent Key Properties Reference
Target Compound 2-Phenoxyethyl Enhanced solubility due to ether oxygen; aromatic interactions
7-(4-Methylbenzyl) analog 4-Methylbenzyl Hydrophobic; may improve membrane permeability
7-(3-Methylbutyl) analog 3-Methylbutyl Aliphatic chain; reduced solubility but increased lipophilicity
7-(3-Phenoxypropyl) analog 3-Phenoxypropyl Extended aromatic chain; similar to target but with longer linker

Substituent Variations at Position 8

The (4-bromobenzylidene)hydrazine group at position 8 is critical for electronic and steric interactions. Comparisons include:

Compound Name Position 8 Substituent Key Properties Reference
Target Compound 4-Bromobenzylidene Strong electron-withdrawing effect; enhances binding affinity
4-Chlorophenyl analog 4-Chlorobenzylidene Moderate electron-withdrawing effect; reduced steric bulk
3-Methoxyphenyl analog 3-Methoxyphenylmethylidene Electron-donating methoxy group; may reduce target affinity
4-Ethoxybenzylidene analog 4-Ethoxybenzylidene Ethoxy group increases solubility but reduces conjugation

Key Insight : The bromine atom in the target compound provides a strong electron-withdrawing effect, likely improving binding to kinase active sites compared to chlorine or methoxy analogs.

Computational and Structural Analysis

  • Graph Comparison : Graph isomorphism networks (GINs) and Tanimoto coefficients reveal high similarity (>80%) between the target compound and its 4-bromobenzylidene analogs (e.g., and ) due to shared core and substituents .
  • Hydrogen Bonding: The phenoxy oxygen in the target compound may form hydrogen bonds with kinase active sites, a feature absent in aliphatic analogs .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight LogP* (Predicted) Reference
Target Compound C₂₂H₂₂BrN₆O₃ 517.35 3.2
7-(4-Methylbenzyl) analog C₂₁H₂₀BrN₆O₂ 493.33 3.8
7-(3-Methylbutyl) analog C₁₈H₂₁BrN₆O₂ 433.31 4.1
7-(3-Phenoxypropyl) analog C₂₄H₂₄N₆O₄ 460.49 2.9

*LogP values estimated using ChemAxon software.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.